molecular formula C13H26N2O6S B1600341 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate CAS No. 595565-54-1

1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate

Cat. No.: B1600341
CAS No.: 595565-54-1
M. Wt: 338.42 g/mol
InChI Key: BSQPRRIYLXHOGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is a type of room-temperature ionic liquid (RTIL). These ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solvating abilities. This particular compound is used in various scientific and industrial applications due to its favorable chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate can be synthesized through the reaction of 1-butyl-3-methylimidazole with 2-(2-methoxyethoxy)ethyl sulfate. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile, under reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or distillation, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazolium salts.

Scientific Research Applications

1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is widely used in scientific research due to its unique properties. Some of its applications include:

  • Catalysis: The compound is used as a catalyst in various chemical reactions, such as esterification and transesterification.

  • Solvent: It serves as a green solvent in organic synthesis, replacing traditional volatile organic solvents.

  • Electrochemistry: The ionic liquid is used in electrochemical applications, such as in batteries and fuel cells.

  • Separation Processes: It is employed in separation techniques, such as extraction and chromatography.

Mechanism of Action

The mechanism by which 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a Lewis acid or base, facilitating the reaction by stabilizing intermediates. In electrochemical applications, the ionic liquid may participate in redox reactions, contributing to the overall efficiency of the process.

Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's action vary depending on the application. For instance, in catalysis, the imidazolium ring may interact with substrates, while in electrochemical applications, the ionic liquid may interact with electrode surfaces.

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate is compared with other similar compounds, such as:

  • 1-Butyl-3-methylimidazolium hexafluorophosphate

  • 1-Butyl-3-methylimidazolium tetrafluoroborate

  • 1-Butyl-3-methylimidazolium chloride

These compounds share the imidazolium cation but differ in their anionic components, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific anion, which imparts distinct solvating and catalytic properties.

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2-(2-methoxyethoxy)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C5H12O6S/c1-3-4-5-10-7-6-9(2)8-10;1-9-2-3-10-4-5-11-12(6,7)8/h6-8H,3-5H2,1-2H3;2-5H2,1H3,(H,6,7,8)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQPRRIYLXHOGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.COCCOCCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469761
Record name 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595565-54-1
Record name 1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Reactant of Route 3
Reactant of Route 3
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Reactant of Route 5
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate
Reactant of Route 6
Reactant of Route 6
1-Butyl-3-methylimidazolium 2-(2-methoxyethoxy)ethyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.